(S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde

Catalog No.
S1896318
CAS No.
63126-45-4
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldeh...

CAS Number

63126-45-4

Product Name

(S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde

IUPAC Name

2-(methoxymethyl)pyrrolidine-1-carbaldehyde

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c1-10-5-7-3-2-4-8(7)6-9/h6-7H,2-5H2,1H3

InChI Key

JNIOQRWRORXADR-UHFFFAOYSA-N

SMILES

COCC1CCCN1C=O

Canonical SMILES

COCC1CCCN1C=O

Potential Applications

Here are some potential areas where (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde might be used in scientific research:

  • Synthesis of chiral compounds: Due to its chirality, (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde can serve as a building block or starting material for the synthesis of other chiral molecules. These molecules can be important in drug discovery and development, as many biological targets have specific stereochemical requirements for interaction [1].
  • Asymmetric catalysis: (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde could potentially be employed as a chiral ligand in asymmetric catalysis reactions. Asymmetric catalysis allows for the production of enantiomerically enriched compounds, which are crucial in various fields such as pharmaceuticals and fine chemicals [2].
  • Medicinal chemistry: The pyrrolidine ring and formyl group present in (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde are common structural motifs found in many biologically active molecules. Therefore, this molecule could be a starting point for the development of new drugs with specific activities [3].

It is important to note that these are just potential applications, and more research is needed to fully explore the use of (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde in scientific research.

  • PubChem - (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde: )
  • ScienceDirect - Asymmetric Catalysis
  • NCBI - Journal of Medicinal Chemistry: )

(S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde is a chiral compound with the molecular formula C₇H₁₃NO₂ and a molecular weight of approximately 143.18 g/mol. It features a pyrrolidine ring, which is a five-membered cyclic amine, and a methoxymethyl group attached to the second carbon of the ring. This compound is notable for its use as a chiral auxiliary in asymmetric synthesis, enabling the formation of enantiomerically enriched products in various

, primarily due to its aldehyde functional group. Key reactions include:

  • Nucleophilic Addition: The aldehyde can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form imines or other nitrogen-containing compounds.
  • Asymmetric Synthesis: As a chiral auxiliary, it facilitates asymmetric carbon-carbon bond formation, particularly in reactions like aldol condensations and Michael additions .

While specific biological activities of (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde are not extensively documented, compounds of similar structure often exhibit various biological properties. Pyrrolidine derivatives have been explored for their potential neuroprotective effects and as precursors for pharmaceuticals targeting neurological disorders. The chirality of this compound may also influence its interaction with biological systems, making it a candidate for further pharmacological studies .

Several methods exist for synthesizing (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde:

  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids or sugars as starting materials to construct the pyrrolidine framework.
  • Asymmetric Synthesis: Employing chiral catalysts or reagents in reactions involving aldehydes and amines to yield the desired enantiomer selectively.
  • Functional Group Interconversion: Starting from commercially available precursors and modifying them through selective functional group transformations .

(S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde has several applications:

  • Chiral Auxiliary: Widely used in asymmetric synthesis to produce enantiomerically pure compounds.
  • Intermediates in Drug Synthesis: Serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
  • Research Tool: Utilized in academic and industrial research for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde typically focus on its reactivity with different nucleophiles and electrophiles. The compound's ability to form stable intermediates allows for the exploration of reaction pathways and mechanisms. Additionally, studies may investigate its interactions with biological targets, assessing its potential pharmacological effects and safety profiles.

Similar compounds include:

  • (R)-(+)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde: The enantiomer of (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde, which may exhibit different reactivity and biological activity due to its chirality.
  • 2-Pyrrolidinone Derivatives: These compounds share structural similarities but differ in functional groups, affecting their chemical reactivity and biological properties.
  • Other Chiral Aldehydes: Such as (S)-(-)-2-(Hydroxymethyl)pyrrolidinecarboxaldehyde, which may be used in similar synthetic applications but have distinct properties.

Uniqueness

The uniqueness of (S)-(-)-2-(Methoxymethyl)-1-pyrrolidinecarboxaldehyde lies in its specific chiral configuration and functional groups that allow it to act effectively as a chiral auxiliary in asymmetric synthesis. Its structural attributes enable selective reactions that are critical for producing high-value pharmaceuticals with defined stereochemistry .

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Exact Mass

143.094628657 g/mol

Monoisotopic Mass

143.094628657 g/mol

Heavy Atom Count

10

Wikipedia

(2S)-2-(methoxymethyl)pyrrolidine-1-carbaldehyde

Dates

Modify: 2023-08-16

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